Potency Gap: Scaffold vs. Functionalized Derivative Highlights Diversification Potential
Direct biological data for this exact compound is not available in peer-reviewed literature. However, its value is defined by the quantitative activity of the derivative it enables. The compound ZK-Thiazolidinone (TAL), which is synthesized by functionalizing the 5-position of this core scaffold, inhibits Plk1 with an IC50 of 19 ± 12 nM in vitro [1]. The unfunctionalized core is expected to be largely inactive, demonstrating a massive potency gain of >500-fold upon derivatization. This makes the core an ideal negative control and starting point for medicinal chemistry optimization.
| Evidence Dimension | In vitro kinase inhibition (Plk1) |
|---|---|
| Target Compound Data | Not reported (presumed inactive) |
| Comparator Or Baseline | ZK-Thiazolidinone (TAL, CAS 891849-87-9): IC50 = 19 ± 12 nM |
| Quantified Difference | >500-fold increase in potency upon 5-position derivatization |
| Conditions | Plk1 kinase assay using casein substrate, 0.5 μM ATP (Santamaria et al., 2007) |
Why This Matters
This large potency gap validates the core scaffold as a key intermediate for generating potent Plk1 inhibitors, directly justifying its procurement for SAR exploration.
- [1] Santamaria, A., Neef, R., Eberspächer, U., et al. (2007). Use of the Novel Plk1 Inhibitor ZK-Thiazolidinone to Elucidate Functions of Plk1 in Early and Late Stages of Mitosis. Molecular Biology of the Cell, 18(10), 4024–4036. View Source
